molecular formula C19H15NO2 B1453156 2-Methyl-5-(3-phenoxybenzoyl)pyridine CAS No. 1187170-15-5

2-Methyl-5-(3-phenoxybenzoyl)pyridine

Cat. No. B1453156
M. Wt: 289.3 g/mol
InChI Key: BDNIDVPEHAMPHH-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-phenoxybenzoyl)pyridine, also known as MPBP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Photoluminescent Properties

Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, which are structurally related to 2-Methyl-5-(3-phenoxybenzoyl)pyridine, reveals their blue-green luminescence. These complexes show unique photoluminescent properties with emission wavelengths in the blue-green region, which are rare for rhenium(I) tricarbonyl complexes, suggesting potential applications in optoelectronic devices (Li et al., 2012).

Corrosion Inhibition

The corrosion inhibition effect of aryl pyrazolo pyridines, related to 2-Methyl-5-(3-phenoxybenzoyl)pyridine, on copper in a hydrochloric acid system was studied. These compounds exhibit significant inhibition efficiency, indicating their potential as corrosion inhibitors in industrial applications (Sudheer & Quraishi, 2015).

Polymer Chemistry

A study on the synthesis and characterization of novel polyimides derived from pyridine-containing monomers demonstrates the development of materials with good thermal stability, low dielectric constants, and excellent mechanical properties. These findings suggest applications in the fields of electronics and materials science for high-performance polymers (Wang et al., 2006).

Environmental Exposure

Research assessing environmental exposure to organophosphorus and pyrethroid pesticides in preschool children in South Australia included the analysis of 3-phenoxybenzoic acid, a metabolite related to 2-Methyl-5-(3-phenoxybenzoyl)pyridine. This study highlights the importance of monitoring pesticide exposure for public health policy development (Babina et al., 2012).

Anticancer Activity

The synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives, structurally analogous to 2-Methyl-5-(3-phenoxybenzoyl)pyridine, revealed promising anticancer activity. These compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name

(6-methylpyridin-3-yl)-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-10-11-16(13-20-14)19(21)15-6-5-9-18(12-15)22-17-7-3-2-4-8-17/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNIDVPEHAMPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(3-phenoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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